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Executive Summary

NYX-2925, or (2S, 3R)-3-hydroxy-2-((R)-5-isobutyryl-1-oxo-2,5-diazaspiro[3.4]octan-2-
ylbutanamide, is an investigational, orally bioavailable, small-molecule modulator of the N-
methyl-D-aspartate receptor (NMDAR).[1][2][3] Developed as a positive allosteric modulator
(PAM), NYX-2925 was designed to enhance synaptic plasticity and regulate neural pathways
relevant to chronic pain and other central nervous system (CNS) disorders.[1][4][5] Preclinical
studies demonstrated its ability to facilitate long-term potentiation (LTP), enhance learning and
memory, and produce rapid and long-lasting analgesia in neuropathic pain models.[1][2][3]
However, despite a favorable safety profile in humans, NYX-2925 failed to meet its primary
endpoints in multiple Phase 2b clinical trials for painful diabetic peripheral neuropathy and
fibromyalgia, raising significant questions about its therapeutic efficacy in these conditions.[5][6]
[7] This document provides a comprehensive overview of the pharmacological profile of NYX-
2925, detailing its mechanism of action, quantitative preclinical and clinical data, and the
experimental protocols used in its evaluation.

Mechanism of Action

NYX-2925 is a novel, spiro-3-lactam-based compound that functions as a positive allosteric
modulator of the NMDA receptor.[1][6] Its mechanism is distinct from traditional NMDAR
agonists or antagonists like ketamine or D-cycloserine.[1][3]
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o Co-Agonist Activity: NYX-2925 acts as a co-agonist with glutamate.[4][8] It is particularly
effective at low concentrations of the endogenous co-agonists glycine and D-serine, where it
partially activates the NMDAR.[4][8]

o Modulation of Synaptic Plasticity: The primary pharmacological effect of NYX-2925 is the
facilitation of synaptic plasticity, a fundamental process for learning and memory.[1][9] It
enhances NMDAR currents and promotes long-term potentiation (LTP), while decreasing
long-term depression (LTD).[1]

» Src Kinase-Dependent Signaling: In the medial prefrontal cortex (mPFC), the analgesic
effects of NYX-2925 are linked to the activation of Src kinase. Neuropathic pain models show
a decrease in phosphorylated Src and related NMDAR subunits (GIuN2A, GIuN2B) in the
mMPFC. NYX-2925 reverses this deficit, restoring Src-mediated NMDAR signaling, which is
crucial for its pain-alleviating effects.[10] This suggests a positive feedback loop where NYX-
2925 enhances NMDAR activity, which in turn activates Src, further stabilizing NMDARSs at
the synapse.[10]

o Receptor Trafficking: Preclinical data suggests that NYX-2925's biological effects also stem
from its ability to regulate the trafficking of NMDARSs, specifically by increasing the presence
of the GIUN2B subtype within the synapse.[11]

The proposed signaling pathway for the analgesic action of NYX-2925 is visualized below.

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://www.benchchem.com/product/b10821466?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6440576/
https://pubmed.ncbi.nlm.nih.gov/30242962/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6440576/
https://pubmed.ncbi.nlm.nih.gov/30242962/
https://www.benchchem.com/product/b10821466?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5838819/
https://www.researchgate.net/publication/326279278_NYX-2925_is_a_novel_NNMDA_receptor_modulator_that_induces_rapid_and_long-lasting_analgesia_in_rat_models_of_neuropathic_pain
https://pmc.ncbi.nlm.nih.gov/articles/PMC5838819/
https://www.benchchem.com/product/b10821466?utm_src=pdf-body
https://www.benchchem.com/product/b10821466?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6938954/
https://www.benchchem.com/product/b10821466?utm_src=pdf-body
https://www.benchchem.com/product/b10821466?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6938954/
https://www.benchchem.com/product/b10821466?utm_src=pdf-body
https://sleepreviewmag.com/sleep-health/sleep-whole-body/brain/preclinical-data-aptinyxs-nyx-2925-shows-potential-decrease-symptoms-sleep-disruption-caused-sleep-deprivation/
https://www.benchchem.com/product/b10821466?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10821466?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Postsynaptic Terminal

Phosphorylates &
Stabilizes (Feedback)

NYX-2925
Presynaptic Terminal (PAM)

Binds

Click to download full resolution via product page
Proposed analgesic mechanism of NYX-2925 in the mPFC.[10]

Quantitative Pharmacological Data

NYX-2925 has been characterized through various in vitro and in vivo models, as well as in
human clinical trials.

Table 1: Preclinical Pharmacology & Pharmacokinetics
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Table 2: H | | Kineti
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Accumulation Minimal [4118]
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Max CSF
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plasma Cmax
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Safety ) no dissociative [41[8]
Volunteers studies

side effects

Table 3: Phase 2 Clinical Efficacy Data (Painful Diabetic
Neuropathy)
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] ] Placebo:
(Numeric -1.61 point )
50 mg 4 Weeks ) -1.23 points [12][13]
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Experimental Protocols & Methodologies
Preclinical Evaluation Workflow

The preclinical assessment of NYX-2925 followed a logical progression from in vitro

characterization to in vivo behavioral models to establish its mechanism and therapeutic

potential.
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Typical preclinical evaluation workflow for NYX-2925.

In Vitro Electrophysiology
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e Objective: To determine the effect of NYX-2925 on NMDA receptor currents and synaptic
plasticity (LTP/LTD).[1]

o Preparation: Transverse hippocampal slices (300-400 um) were prepared from adult male
Sprague-Dawley rats.

e Recording:

o NMDA Current: Schaffer collateral-evoked excitatory postsynaptic currents (EPSCs) were
recorded from CA1 pyramidal neurons using whole-cell patch-clamp. The NMDA receptor-
mediated component was pharmacologically isolated by blocking AMPA receptors (with
NBQX) and GABA-A receptors (with picrotoxin) in a low-magnesium artificial cerebrospinal
fluid (aCSF).

o LTP/LTD: Field excitatory postsynaptic potentials (fEPSPs) were recorded in the CA1
stratum radiatum. LTP was induced using a high-frequency stimulation (HFS) protocol
(e.g., two trains of 100 Hz for 1 second). LTD was induced using a low-frequency
stimulation (LFS) protocol (e.g., 1 Hz for 15 minutes).

e Drug Application: NYX-2925 was bath-applied to the slices at concentrations ranging from
100 nM to 5 uM.[1]

e Analysis: The amplitude of the NMDA current or the slope of the fEPSP was measured
before and after drug application and LTP/LTD induction to quantify the effect of NYX-2925.

In Vivo Neuropathic Pain Model (Chronic Constriction
Injury)

o Objective: To assess the analgesic efficacy of NYX-2925 in a rat model of peripheral
neuropathic pain.[2][9]

e Model Induction: Under anesthesia, the common sciatic nerve of adult male Sprague-Dawley
rats was exposed. Four loose chromic gut ligatures were tied around the nerve at 1 mm
intervals to induce a chronic constriction injury, leading to mechanical hypersensitivity.

e Drug Administration: NYX-2925 was administered orally (p.o.) at various doses (e.g., 10
mg/kg).[10]
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» Behavioral Testing: Mechanical allodynia (paw withdrawal threshold to a non-noxious
stimulus) was measured using von Frey filaments. The force required to elicit a paw
withdrawal response was recorded at baseline (before surgery), post-surgery (to confirm
neuropathy), and at various time points after drug administration (e.g., 1 hour to 1 week).[10]

e Mechanism Blockade: To confirm the NMDAR-dependent mechanism, the antagonist CPP
(3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid) was co-administered in some
experiments.[2] To probe downstream signaling, Src kinase inhibitors were administered
prior to NYX-2925.[10]

Phase 2b Clinical Trial Protocol (Painful DPN)

» Objective: To evaluate the efficacy and safety of NYX-2925 (50 mg) compared to placebo for
the treatment of advanced painful diabetic peripheral neuropathy.[5][6]

o Design: Arandomized, double-blind, placebo-controlled, parallel-group study involving 229
participants.[5][6]

« Inclusion Criteria: Patients with a diagnosis of painful DPN for at least 6 months.[14]

e Procedure:

o

Screening Period: Patients were screened for eligibility.

[¢]

Baseline: A 7-day baseline period was used to measure initial pain scores.[12]

[e]

Randomization: Eligible patients were randomized to receive either 50 mg of NYX-2925 or
a matching placebo, administered orally once daily.[5][6]

[¢]

Treatment Period: The treatment duration was 12 weeks.[5][6]

e Primary Endpoint: The primary efficacy measure was the change from baseline in the
average daily pain score as reported on a 0-10 Numeric Rating Scale (NRS) during the final
week (Week 12) of treatment.[5][6]

o Secondary Endpoints: Included assessments of worst daily pain, pain on walking, and pain
interference with sleep.[5][6]
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e Outcome: The study did not achieve its primary endpoint, as NYX-2925 did not demonstrate
a statistically significant separation from placebo in reducing average daily pain scores.[5][6]

Conclusion

NYX-2925 is a well-characterized NMDAR positive allosteric modulator with a clear mechanism
of action centered on enhancing synaptic plasticity. Preclinical data strongly supported its
potential as a novel therapeutic for CNS disorders, particularly chronic pain. The compound
demonstrated good oral bioavailability, CNS penetration, and a high therapeutic index in animal
models.[1][3][4] However, the robust preclinical efficacy did not translate to the clinical setting.
Multiple Phase 2b trials in chronic pain populations failed to show a significant therapeutic
benefit over placebo.[5][7] While the compound was consistently shown to be safe and well-
tolerated, the lack of efficacy has halted its development for painful diabetic neuropathy and
fibromyalgia.[6][7] The divergence between the preclinical and clinical results for NYX-2925
highlights the significant challenges in translating neuroplasticity-based mechanisms into
effective clinical therapies for complex chronic pain conditions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6440576/
https://www.businesswire.com/news/home/20220407005385/en/Aptinyx-Reports-Results-from-Phase-2b-Study-of-NYX-2925-in-Painful-Diabetic-Peripheral-Neuropathy
https://www.clinicaltrialsarena.com/news/aptinyx-endpoint-dpn-trial/
https://www.clinicaltrialsarena.com/news/aptinyx-endpoint-dpn-trial/
https://www.fiercebiotech.com/biotech/strike-3-aptinyxs-pain-prospect-flunks-third-midphase-trial-sending-stock-basement
https://pubmed.ncbi.nlm.nih.gov/30242962/
https://pubmed.ncbi.nlm.nih.gov/30242962/
https://pubmed.ncbi.nlm.nih.gov/30242962/
https://www.researchgate.net/publication/326279278_NYX-2925_is_a_novel_NNMDA_receptor_modulator_that_induces_rapid_and_long-lasting_analgesia_in_rat_models_of_neuropathic_pain
https://pmc.ncbi.nlm.nih.gov/articles/PMC6938954/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6938954/
https://sleepreviewmag.com/sleep-health/sleep-whole-body/brain/preclinical-data-aptinyxs-nyx-2925-shows-potential-decrease-symptoms-sleep-disruption-caused-sleep-deprivation/
https://www.bioworld.com/articles/669677-top-line-data-presented-from-phase-ii-study-of-nyx-2925-in-painful-diabetic-peripheral-neuropathy?v=preview
https://www.fiercebiotech.com/biotech/aptinyx-fails-phase-2-pain-test-sparking-stock-crash
https://clinicaltrials.gov/study/NCT03219320
https://www.benchchem.com/product/b10821466#nyx-2925-pharmacology
https://www.benchchem.com/product/b10821466#nyx-2925-pharmacology
https://www.benchchem.com/product/b10821466#nyx-2925-pharmacology
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10821466?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10821466?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10821466?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

